Galloflavin Potassium
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Overview
Description
Galloflavin Potassium is a novel lactate dehydrogenase inhibitor that can be used for the research of cancer . It inhibits aerobic glycolysis in PLC/PRF/5 cells and triggers cell death via apoptosis .
Molecular Structure Analysis
The molecular structure of Galloflavin Potassium is represented by the formula C12H5KO8 . It has been found to bind to NLRP3, not ASC protein .Physical And Chemical Properties Analysis
Galloflavin Potassium has a molecular weight of 316.26 . It’s a member of the group 1 of alkali cations, sometimes also referred to group IA . Its atomic number is 19 and atomic weight is 39.0983 g mol −1 . As other members of the alkali metals family, potassium is highly reactive .Scientific Research Applications
Anticancer Effects in Pancreatic Cancer
Galloflavin, when combined with metformin, exhibits a significant anti-cancer effect on pancreatic ductal adenocarcinoma cells. This combination therapy inhibits cancer cell proliferation and induces cell death under both hypoxic and normoxic conditions, suggesting its potential in treating insufficiently supplied solid tumors and small clusters of cancer cells after metastasis (Wendt et al., 2020).
Therapeutic Potential in Endometrial Cancer
Galloflavin shows promise as a therapeutic agent for endometrial cancer. Its ability to inhibit cell growth in endometrial cancer cell lines and primary cultures is linked to its involvement in various signaling pathways that regulate metabolism, cell cycle, apoptosis, and metastasis (Han et al., 2015).
Mechanism of Action as an LDH Inhibitor
As an inhibitor of lactate dehydrogenase (LDH), Galloflavin targets glycolysis, a key pathway in cancer cell metabolism. It hinders both A and B isoforms of LDH, and its inhibition mechanism involves preferential binding to the free enzyme without competing with the substrate or cofactor. Galloflavin's effect in cultured tumor cells includes blocking aerobic glycolysis and inducing cell death through apoptosis (Manerba et al., 2012).
Effect on Breast Cancer Cells
Galloflavin induces death in different breast cancer cell lines, including those with aggressive triple-negative tumors and tamoxifen resistance. It hinders the proliferation of these cells by affecting distinct signaling pathways and triggering apoptosis. This suggests its potential use in treating various breast cancer subtypes (Farabegoli et al., 2012).
Role in Colorectal Cancer
In colorectal cancer, Galloflavin's impact is significant in the inflammatory tumor microenvironment. It inhibits the migration and invasion capabilities of colorectal cancer cells and targets NLRP3, a component associated with cancer cell malignancy. This suggests its utility in treating colorectal cancer within an inflammatory context (Guo et al., 2021).
Influencing Sirtuin 6 and Anti-tumorigenic Activities
Galloflavin's effects on Sirtuin 6 (SIRT6) and its anti-tumorigenic activities have been explored. It upregulates SIRT6 expression, downregulates key proteins in glycolysis, and reduces glucose uptake and lactate production, providing insights into its potential role in anti-cancer therapy (Rahnasto-Rilla et al., 2020).
Enhancing Anti-cancer Therapy in Pancreatic Cancer
Galloflavin's potential in pancreatic cancer therapy is highlighted through its ability to neutralize the acidic tumor microenvironment, which could reduce tumor invasiveness and metastasis. This suggests its application in enhancing the effectiveness of existing cancer treatments (Moir et al., 2020).
Safety And Hazards
properties
IUPAC Name |
potassium;2,9,10-trihydroxy-6,8-dioxopyrano[3,2-c]isochromen-3-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H;/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTYKQDMPYEPEX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C(=CC(=C(O3)O)[O-])OC2=O)C(=C(C1=O)O)O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5KO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galloflavin Potassium |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.